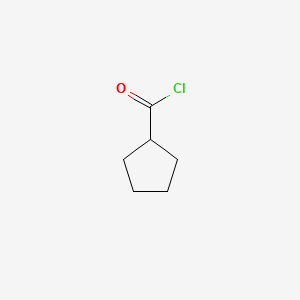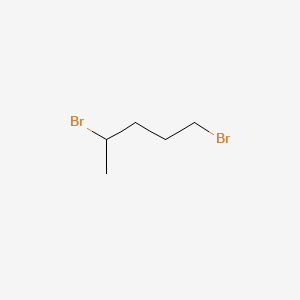
Acide 2-fluorohexanoïque
Vue d'ensemble
Description
2-Fluorohexanoic acid is an organic compound with the molecular formula C6H11FO2. It is a fluorinated derivative of hexanoic acid, characterized by the presence of a fluorine atom at the second carbon position.
Applications De Recherche Scientifique
2-Fluorohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorohexanoic acid typically involves the halogenation of hexanoic acid at the alpha position, followed by nucleophilic substitution with a fluoride source. One common method is the Hell-Volhard-Zelinsky reaction, where hexanoic acid is first brominated to form 2-bromohexanoic acid, which is then treated with potassium fluoride to replace the bromine atom with a fluorine atom .
Industrial Production Methods: Industrial production of 2-Fluorohexanoic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and purity. The use of specialized equipment and reagents ensures the efficient production of the compound while minimizing side reactions and impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluorohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different functional groups.
Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Substitution: Potassium fluoride in acetone is commonly used for the substitution of bromine with fluorine.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the carboxylic acid group.
Esterification: Concentrated sulfuric acid is often used as a catalyst for esterification reactions.
Major Products:
Substitution: Formation of various fluorinated derivatives.
Oxidation: Conversion to corresponding ketones or aldehydes.
Esterification: Formation of esters like ethyl 2-fluorohexanoate.
Mécanisme D'action
The mechanism of action of 2-Fluorohexanoic acid involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Hexanoic Acid: The non-fluorinated parent compound.
2-Fluorooctanoic Acid: A similar compound with a longer carbon chain.
Perfluorohexanoic Acid: A fully fluorinated derivative of hexanoic acid.
Uniqueness: 2-Fluorohexanoic acid is unique due to the selective placement of a single fluorine atom, which imparts distinct chemical and physical properties. This selective fluorination can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated and fully fluorinated counterparts .
Propriétés
IUPAC Name |
2-fluorohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWPBSAPAJJTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-57-0 | |
| Record name | Hexanoic acid, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC84355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches to obtain enantiomerically pure 2-fluorohexanoic acid?
A1: Two main approaches are highlighted in the research:
- Enzyme-Catalyzed Kinetic Resolution: This method utilizes enzymes like lipase to selectively hydrolyze one enantiomer of the racemic ethyl 2-fluorohexanoate, leaving behind the desired enantiomer. This method yielded ethyl (S)-2-fluorohexanoate with 81% enantiomeric excess (ee) [].
- Stereospecific Synthesis from L-(+)-Norleucine: This approach involves the conversion of L-(+)-norleucine to the optically pure 2-fluorohexanoic acid through diazotization and subsequent fluorination using either DAST reagent or fluoride ion displacement [].
Q2: What makes the stereospecific synthesis using fluoride ion displacement a more practical approach for obtaining (R)-2-fluorohexanoic acid ethyl ester?
A2: While both DAST reagent and fluoride ion displacement can achieve stereospecific fluorination, the latter is deemed more practical likely due to the lower cost and easier handling of fluoride salts compared to DAST reagent [].
Q3: Can asymmetric catalysis be used to synthesize optically active 2-fluorohexanoic acid?
A3: Yes, research indicates that asymmetric hydrogenation of α,β-unsaturated carboxylic acids using ruthenium-optically active phosphine complexes as catalysts can produce optically active 2-fluoroalkanoic acids, including (R)-2-fluorohexanoic acid []. This method offers a potentially efficient and scalable route for enantioselective synthesis.
Q4: Are there any analytical methods available to determine the enantiomeric purity of 2-fluorohexanoic acid and its derivatives?
A4: The research on enzymatic resolution mentions the use of "assay methods" to determine the enantiomeric purity of both ethyl 2-fluorohexanoate and 2-fluorohexanoic acid []. While the specific methods are not detailed in this paper, it suggests that established analytical techniques are available for this purpose. Further investigation into chiral separation techniques like chiral HPLC or GC would be beneficial for researchers interested in this aspect.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B1359785.png)




